molecular formula C45H39N5O7 B12693321 N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-benzoate CAS No. 93966-66-6

N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-benzoate

Cat. No.: B12693321
CAS No.: 93966-66-6
M. Wt: 761.8 g/mol
InChI Key: GTRKPUXTPRSUTL-LCKTVPPXSA-N
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Description

N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in various scientific research applications, including medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate typically involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. The starting material is usually a nucleoside, which undergoes benzoylation and subsequent protection of the hydroxyl groups with bis(4-methoxyphenyl)phenylmethyl groups. The final step involves the esterification of the 3’-hydroxyl group with benzoic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit the activity of certain enzymes by mimicking the natural substrates, thereby blocking the normal biochemical pathways. This inhibition can lead to various biological effects, including antiviral or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxycytidine 3’-benzoate
  • N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyguanosine 3’-benzoate

Uniqueness

N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-benzoate is unique due to its specific structure, which allows it to interact with different molecular targets compared to other nucleoside analogs. Its unique protective groups and benzoylation pattern contribute to its distinct chemical and biological properties.

Properties

CAS No.

93966-66-6

Molecular Formula

C45H39N5O7

Molecular Weight

761.8 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] benzoate

InChI

InChI=1S/C45H39N5O7/c1-53-35-22-18-33(19-23-35)45(32-16-10-5-11-17-32,34-20-24-36(54-2)25-21-34)55-27-38-37(57-44(52)31-14-8-4-9-15-31)26-39(56-38)50-29-48-40-41(46-28-47-42(40)50)49-43(51)30-12-6-3-7-13-30/h3-25,28-29,37-39H,26-27H2,1-2H3,(H,46,47,49,51)/t37-,38+,39+/m0/s1

InChI Key

GTRKPUXTPRSUTL-LCKTVPPXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8

Origin of Product

United States

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